1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative with the molecular formula C₁₀H₄F₁₂N₂O and a molecular weight of 396.132 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one and methyl hydrazine hydrochloride.
Reaction Conditions: The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -50°C to -78°C) to ensure regioselectivity.
Functionalization: Functionalization of the 5-position is achieved through lithiation followed by trapping with electrophiles.
Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include THF as a solvent, low temperatures for lithiation, and electrophiles for trapping . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole exerts its effects involves interactions with molecular targets and pathways. The high fluorine content enhances the compound’s ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Nonafluoropentanoyl-3-methyl-5-(trifluoromethyl)pyrazole can be compared with other fluorinated pyrazoles such as:
- 1-Methyl-3-(trifluoromethyl)pyrazole
- 1-Methyl-5-(trifluoromethyl)pyrazole
- 1-Nonafluoropentanoyl-5-(trifluoromethyl)pyrazole
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their reactivity and applications . The unique combination of nonafluoropentanoyl and trifluoromethyl groups in this compound imparts distinct properties that make it valuable for specific applications.
Properties
Molecular Formula |
C10H4F12N2O |
---|---|
Molecular Weight |
396.13 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoro-1-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pentan-1-one |
InChI |
InChI=1S/C10H4F12N2O/c1-3-2-4(7(13,14)15)24(23-3)5(25)6(11,12)8(16,17)9(18,19)10(20,21)22/h2H,1H3 |
InChI Key |
CILNRJYVLUSSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.